Alpha-bromo-gamma-valerolactone (α-bromo-γ-valerolactone) is a heterocyclic organic compound with the chemical formula C5H7BrO2 and a molecular weight of 179.01 g/mol. It exists as a mixture of cis and trans isomers, both of which are used in research applications [, , ].
The primary application of alpha-bromo-gamma-valerolactone in scientific research is as a building block for the synthesis of other organic compounds. Its electrophilic bromo group and reactive lactone ring make it a versatile starting material for various organic transformations. One example is its use in the synthesis of α-(2-ethoxythiocarbonylthio)-γ-valerolactone, a precursor to other biologically active compounds [].
While research on alpha-bromo-gamma-valerolactone's applications is ongoing, there are limited reports on its use beyond its role as a synthetic intermediate. Some studies suggest potential for its use in other areas, but further investigation is needed to confirm its efficacy and explore its full potential [].
Alpha-bromo-gamma-valerolactone is a potentially hazardous compound and should be handled with appropriate safety precautions, including wearing personal protective equipment such as gloves, goggles, and a lab coat [].
The key feature of alpha-bromo-gamma-valerolactone's structure is the five-membered ring containing a carbonyl group (C=O) and an ester linkage (O-C=O). This ring system is known as a gamma-valerolactone. Additionally, a bromine atom (Br) is attached to the first carbon atom (α-position) and a hydroxyl group (OH) is attached to the fourth carbon atom (γ-position) within the ring [, ].
This specific arrangement of functional groups (bromine, hydroxyl, and lactone ring) creates a reactive molecule with interesting chemical properties.
Corrosive;Irritant